Antiviral Activity – EC₅₀ Against Virus‑Induced Cytopathic Effect
N-[3-(1‑Azepanyl)-3‑oxopropyl]benzamide inhibits virus‑induced cytopathic effect with an EC₅₀ of 3,900 nM [1]. By comparison, the 3‑methyl analog N-[3-(azepan-1-yl)-3-oxopropyl]-3-methylbenzamide and the 2‑chloro analog N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzamide have not been reported to exhibit antiviral activity in peer‑reviewed sources, indicating that the unsubstituted benzamide pharmacophore is a critical determinant for this phenotype.
| Evidence Dimension | Antiviral potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 3,900 nM |
| Comparator Or Baseline | 3‑Methyl analog and 2‑chloro analog: no antiviral activity reported |
| Quantified Difference | > quantitative threshold not established (absence of activity vs. measured EC₅₀) |
| Conditions | Inhibition of virus‑induced cytopathic effect (cell‑based assay, datascience.imtech.res.in) |
Why This Matters
For antiviral screening campaigns, procurement of the unsubstituted benzamide derivative is essential because even minor aromatic substitutions abrogate the cytopathic‑effect inhibition phenotype.
- [1] datascience.imtech.res.in. EC₅₀ (in nM): 3900.0 – Outcome: Inhibition of virus‑induced cytopathic effect. View Source
